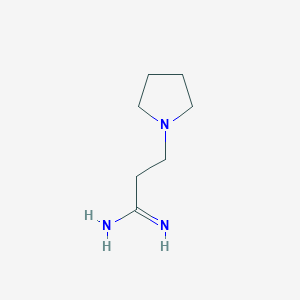
3-(Pyrrolidin-1-yl)propanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrrolidin-1-yl)propanimidamide is a chemical compound characterized by a pyrrolidine ring attached to a propanimidamide group
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of propanimidamide with pyrrolidine under specific conditions, such as using a suitable catalyst and controlling the temperature and pressure.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation products may include carboxylic acids or ketones.
Reduction products can include amines or alcohols.
Substitution products can vary widely based on the reagents used.
Aplicaciones Científicas De Investigación
3-(Pyrrolidin-1-yl)propanimidamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and can be used to create more complex molecules.
Biology: The compound may be used in studying biological systems and interactions with biomolecules.
Industry: It can be used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which 3-(Pyrrolidin-1-yl)propanimidamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.
Comparación Con Compuestos Similares
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their attached groups.
Propanimidamide derivatives: These compounds have similar amide groups but differ in their ring structures.
Uniqueness: 3-(Pyrrolidin-1-yl)propanimidamide is unique due to its specific combination of the pyrrolidine ring and propanimidamide group, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H15N3 |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
3-pyrrolidin-1-ylpropanimidamide |
InChI |
InChI=1S/C7H15N3/c8-7(9)3-6-10-4-1-2-5-10/h1-6H2,(H3,8,9) |
Clave InChI |
WPAUVAAMLBOQQP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


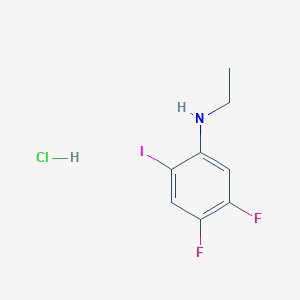

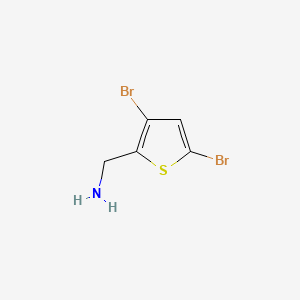

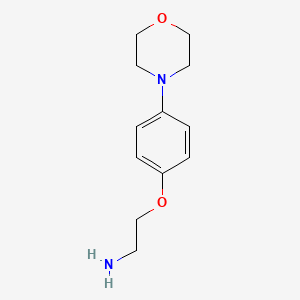
![1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid](/img/structure/B15320680.png)
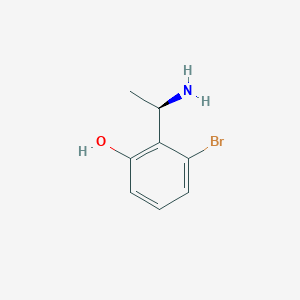
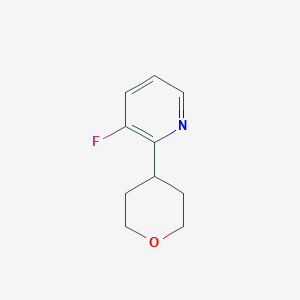
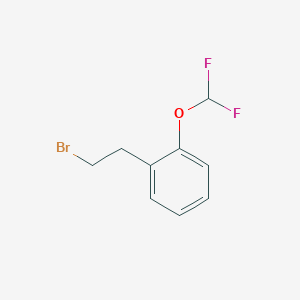
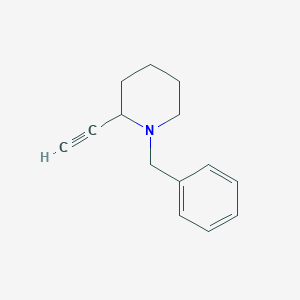
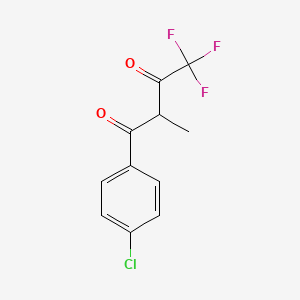
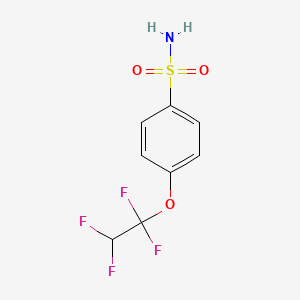
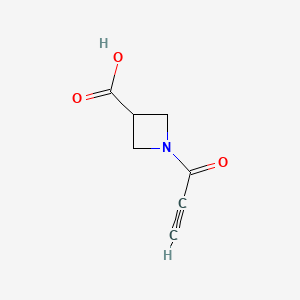
![3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropanoic acid](/img/structure/B15320721.png)
